molecular formula C18H18N2O3S3 B2518198 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide CAS No. 1421508-98-6

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2518198
CAS No.: 1421508-98-6
M. Wt: 406.53
InChI Key: GZUNNKNMCIGLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide has several scientific research applications:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound’s unique structure makes it a candidate for use in materials science and the development of novel materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling under specific conditions. The final step involves the introduction of the phenylsulfonyl group through sulfonylation reactions. Common reagents used in these reactions include thionyl chloride, sulfonyl chlorides, and various catalysts to facilitate the coupling and sulfonylation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the thiazole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the thiazole or thiophene rings, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism by which N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)acetamide
  • N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)butanamide

Uniqueness

Compared to similar compounds, N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide stands out due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S3/c1-13-16(25-18(20-13)15-8-5-10-24-15)12-19-17(21)9-11-26(22,23)14-6-3-2-4-7-14/h2-8,10H,9,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUNNKNMCIGLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.